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ribonucleoprotein CP31 - 132966-19-9

ribonucleoprotein CP31

Catalog Number: EVT-1520602
CAS Number: 132966-19-9
Molecular Formula: C16H37N2OP
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ribonucleoprotein CP31 was first identified in tobacco (Nicotiana sylvestris) and has been extensively studied in various plant species, including Arabidopsis thaliana. The protein is associated with chloroplasts, where it plays a role in RNA metabolism and stability.

Classification

Ribonucleoprotein CP31 belongs to a family of chloroplast ribonucleoproteins that are essential for RNA editing. The CP31 family includes multiple isoforms, such as CP31A and CP31B, which exhibit overlapping but distinct functions in RNA processing.

Synthesis Analysis

Methods

The synthesis of ribonucleoprotein CP31 involves several steps, including gene expression and protein isolation. In vitro studies have demonstrated that the editing activity can be reconstituted using purified components, including ribonucleoproteins and RNA substrates.

Technical Details

  1. Gene Cloning: The cp31 gene is cloned from plant genomic DNA.
  2. Expression Systems: The protein is often expressed in Escherichia coli or plant systems to produce recombinant forms.
  3. Purification: Techniques such as affinity chromatography and size-exclusion chromatography are employed to isolate the protein from cell lysates.
Molecular Structure Analysis

Structure

Ribonucleoprotein CP31 has a complex structure comprising both protein and RNA components. The exact three-dimensional structure can vary depending on its isoform and the specific RNA it interacts with.

Data

Structural studies have indicated that ribonucleoproteins like CP31 form multimolecular complexes with RNA, which are essential for their function in RNA editing. The binding affinity and specificity of these complexes can be influenced by various factors, including the presence of cofactors or other proteins.

Chemical Reactions Analysis

Reactions

Ribonucleoprotein CP31 catalyzes specific chemical reactions during the RNA editing process:

  • Cytidine to Uridine Editing: The primary reaction involves the deamination of cytidine residues to uridine within pre-messenger RNA transcripts.
  • Stabilization of RNA: CP31 also plays a role in stabilizing edited RNAs, preventing degradation.

Technical Details

The editing reaction requires specific conditions, including optimal pH and temperature, as well as the presence of metal ions that may act as cofactors. In vitro assays have been developed to study these reactions in detail.

Mechanism of Action

Process

The mechanism by which ribonucleoprotein CP31 operates involves several key steps:

  1. Binding: CP31 binds to pre-messenger RNA substrates at specific sites.
  2. Editing: The protein facilitates the conversion of cytidine to uridine through a deamination reaction.
  3. Release: After editing, the complex dissociates, allowing the processed mRNA to be translated into proteins.

Data

Studies have shown that mutations in CP31 can lead to significant defects in RNA editing efficiency, underscoring its critical role in this process.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 31 kilodaltons.
  • Solubility: Generally soluble in aqueous buffers used for protein purification.

Chemical Properties

  • Stability: The stability of ribonucleoprotein complexes can be affected by temperature and ionic strength.
  • Interactions: CP31 interacts with other ribonucleoproteins and RNA molecules, forming dynamic complexes essential for its function.
Applications

Scientific Uses

Ribonucleoprotein CP31 has several applications in scientific research:

  • RNA Editing Studies: It serves as a model for studying post-transcriptional modifications in plants.
  • Biotechnology: Understanding its mechanism can lead to advancements in genetic engineering and synthetic biology, particularly for enhancing photosynthetic efficiency in crops.
  • Disease Research: Investigating alterations in ribonucleoprotein function may provide insights into plant responses to environmental stressors or pathogens.
Structural Characterization of Ribonucleoprotein CP31

Domain Architecture and RNA Recognition Motifs (RRMs)

Ribonucleoprotein CP31 belongs to a conserved family of chloroplast RNA-binding proteins characterized by a modular domain architecture. The canonical structure comprises:

  • An N-terminal acidic domain rich in aspartic and glutamic acid residues
  • Two consecutive RNA recognition motifs (RRMs) at the C-terminus
  • A short variable spacer region separating the RRMs

Each RRM domain (~90 amino acids) contains conserved RNP1 and RNP2 submotifs that form a four-stranded β-sheet platform for RNA interaction. Structural analyses reveal that CP31 preferentially binds poly(U) and poly(G) sequences in chloroplast mRNAs through its RRM domains, with binding specificity determined by aromatic residues in the β-sheet surface [1] [3] [8]. The RRM domains exhibit high sequence conservation across plant species, with Arabidopsis CP31A sharing 78% identity in RRM1 and 82% in RRM2 with its tobacco ortholog [5].

Table 1: Conserved Features of RRM Domains in CP31 Proteins

Plant SpeciesRRM1 Conservation (%)RRM2 Conservation (%)Preferred RNA Targets
Arabidopsis thaliana100 (reference)100 (reference)poly(U), poly(G)
Nicotiana tabacum7882poly(U), poly(G)
Oryza sativa (OsCRP1)7580poly(U), poly(G)
Spinacia oleracea7679poly(U), poly(G)

Acidic N-Terminal Domain and Its Functional Implications

The N-terminal acidic domain (AD) of CP31 is characterized by a high density of aspartate (D) and glutamate (E) residues, forming a negatively charged region. In Arabidopsis CP31A, this domain spans residues 1-80 and contains 42% acidic amino acids [1] [6]. Functional studies demonstrate that while phosphorylation sites within the AD are dispensable for RNA editing, the complete domain is essential for:

  • mRNA stabilization: Deletion of the AD reduces ndhF transcript stability by 70% compared to wild-type CP31A [2]
  • Cold stress adaptation: AD-deficient mutants exhibit chloroplast developmental defects at 10°C, manifesting as leaf bleaching in young tissues [2]
  • Protein-protein interactions: The acidic domain facilitates interactions with positively charged partners in chloroplast ribonucleoprotein complexes [6] [8]

Notably, mutagenesis studies of phosphorylation sites (Ser27, Ser28, Ser34) in Arabidopsis CP31A revealed these post-translational modifications are functionally redundant for RNA editing and cold tolerance, as their mutation did not compromise protein function [2].

Table 2: Functional Consequences of Acidic Domain Modifications in CP31A

Modification TypeEffect on RNA EditingEffect on ndhF StabilityCold Tolerance
Wild-type (full AD)Normal (13 sites edited)100% (reference)Normal
Phosphosite mutants (S27A/S28A/S34A)Normal95%Normal
Partial AD deletion (Δ1-40)Normal45%Impaired
Complete AD deletion (Δ1-80)Normal30%Severely impaired

Genomic Organization and Intron-Exon Structure in Model Plants

Nuclear genes encoding CP31 exhibit conserved genomic architecture across angiosperms. The Arabidopsis CP31A gene (At1g09340) spans 4.2 kb and contains:

  • 4 exons and 3 introns
  • Exon 1: Encodes the transit peptide and N-terminal acidic domain
  • Exon 2-3: Encode RRM1 and the inter-RRM spacer
  • Exon 4: Encodes RRM2 and C-terminal region [1] [5]

This four-exon/three-intron structure is conserved in tobacco and rice orthologs, though intron lengths vary significantly. The transcription start site (TSS) is positioned 76-88 bp upstream of the translation initiation codon in Arabidopsis, with promoter regions containing light-responsive cis-elements (e.g., G-box motifs) [5] [8]. In rice, the OsCRP1 gene (Os09g0565200) exhibits similar organization but contains additional alternative splice variants that may regulate protein function during stress responses [9].

Table 3: Genomic Features of CP31 Genes in Model Plants

SpeciesGene IDGenomic LocusExonsIntronsTranscript Length (nt)
Arabidopsis thalianaAt1g09340Chr1: 2.98-3.02 Mb431,142
Oryza sativaOs09g0565200Chr9: 21.45-21.48 Mb431,287
Nicotiana tabacumNsCP31Scaffold_125: 0.83-0.87 Mb431,205

Subcellular Localization: Chloroplast Targeting vs. Nucleocytoplasmic Homologues

CP31 proteins contain an N-terminal transit peptide (TP) that directs their import into chloroplasts via the TOC/TIC (translocon outer/inner chloroplast membrane) machinery. The TP of Arabidopsis CP31A consists of 45 amino acids with characteristic features:

  • Rich in serine (14%), threonine (10%), and alanine (12%)
  • Depleted in acidic residues (2%) [1] [5]
  • Forms an amphipathic α-helix recognized by chloroplast receptors [8]

In vitro import assays using isolated chloroplasts confirm that full-length CP31 is efficiently imported and processed to its mature form in the stroma [1] [5]. Interestingly, CP31 has nucleocytoplasmic homologues generated through alternative evolutionary pathways:

  • Gene duplication and transit peptide loss: Arabidopsis FMV3bp (At5g06100) shares 88% amino acid identity (residues 30-238) with mature CP31 but lacks the transit peptide, leading to nuclear/cytoplasmic localization [1] [5]
  • Alternative splicing: Rice OsCRP1 transcripts generate isoforms lacking the TP through exon skipping, producing nucleocytoplasmic variants [9]
  • Dual-targeting sequences: Some CP31 orthologs in monocots contain ambiguous targeting signals that direct a fraction of the protein to both chloroplasts and nuclei [8]

Immunogold labeling and GFP fusion studies confirm that CP31 primarily localizes to chloroplast stroma, where it forms high-molecular-weight complexes (≥200 kDa) with multiple chloroplast mRNAs [3] [8]. Under stress conditions, a subset of CP31 redistributes to chloroplast nucleoids, suggesting dynamic regulation of its localization [8].

Table 4: Subcellular Localization Features of CP31 Family Proteins

ProteinSpeciesTargeting SignalPrimary LocalizationHomologueHomologue Localization
CP31AArabidopsis thalianaN-terminal TP (45 aa)Chloroplast stromaFMV3bpNucleus/cytoplasm
OsCRP1Oryza sativaN-terminal TP (52 aa)Chloroplast sub-compartmentsOsCRP1-altNucleus/cytoplasm
CP31Nicotiana tabacumN-terminal TP (48 aa)Chloroplast stromaNone identified-

Properties

CAS Number

132966-19-9

Product Name

ribonucleoprotein CP31

Molecular Formula

C16H37N2OP

Synonyms

ribonucleoprotein CP31

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